Isovaleric acid

Overview

Description

Mechanism of Action

Target of Action

Isovaleric acid, also known as 3-methylbutanoic acid, primarily targets the enzyme isovaleryl-CoA dehydrogenase . This enzyme plays a crucial role in the catabolic pathway of the essential branched-chain amino acid leucine . This compound also interacts with other targets such as Aspartate aminotransferase in Escherichia coli (strain K12), Pseudomonalisin in Pseudomonas sp. (strain 101), and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens .

Mode of Action

The interaction of this compound with its targets results in the disruption of normal metabolism of leucine. A deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to an abnormal accumulation of this compound and related compounds in the body . This buildup of this compound can lead to toxic levels, damaging the brain and nervous system .

Biochemical Pathways

This compound is involved in the catabolism of leucine, an essential amino acid . When there is a deficiency in the enzyme isovaleryl-CoA dehydrogenase, the body is unable to break down leucine properly, leading to an abnormal accumulation of this compound . Elevated levels of this compound appear to directly mediate oxidative stress by increasing levels of reactive oxygen species (ROS) and reducing ROS-protective levels of glutathione .

Pharmacokinetics

It is known that this compound can be detected in urine, indicating that it is excreted from the body .

Result of Action

The buildup of this compound in the body can lead to serious health problems. In severe cases, it can cause symptoms such as poor feeding, vomiting, seizures, and lack of energy, which can progress to coma . In other cases, the signs and symptoms of the disorder appear during childhood and may come and go over time, often triggered by an infection .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the brewing industry, this compound is usually derived from the use of old hops that have become oxidized . To avoid high levels of this compound, hops should be fresh or stored in an oxygen-deprived environment . Additionally, this compound has been found to enhance mucosal immunity in broilers, suggesting that the gut microbiota may play a role in modulating its action .

Biochemical Analysis

Biochemical Properties

Isovaleric acid plays a significant role in biochemical reactions. It is produced due to a defect in the mitochondrial FAD-dependent enzyme isovaleryl-CoA dehydrogenase . This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA . The immediate metabolic precursor of isovaleryl-CoA is α-ketocaproate, which is produced from leucine .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. For instance, it has been found to cause colonic smooth muscle relaxation via the cAMP/PKA pathway . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is involved in the leucine pathway, and a defect in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of this compound and its derivatives . This accumulation can lead to profound metabolic acidosis, hypoglycemia, and hyperammonemia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the context of isovaleric acidemia, a wide variation from severe neurological impairment and multiple episodes of metabolic derangements to an asymptomatic state may occur after diagnosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, one study showed that this compound activates protein kinase A (PKA) signaling in the colon, resulting in the relaxation of smooth colon muscle cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the leucine pathway, and a defect in the enzyme isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, leads to the accumulation of this compound .

Transport and Distribution

This compound is usually absorbed in the colon or enters the bloodstream, where it then supports the regulation of fatty acid, glucose, and cholesterol metabolism . It is found in high amounts in feces and is a prominent fatty acid in the blood .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovaleric acid can be synthesized through the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to produce this compound . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure efficient conversion.

Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of isobutylene followed by oxidation. This method is preferred due to its efficiency and scalability . The process involves the use of syngas (a mixture of hydrogen and carbon monoxide) and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Isovaleric acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: this compound can be oxidized to form isovaleraldehyde.

Reduction: It can be reduced to form isovaleric alcohol.

Substitution: this compound can form amides, esters, anhydrides, and chloride derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride for forming acid chlorides, and alcohols for esterification.

Major Products:

Oxidation: Isovaleraldehyde

Reduction: Isovaleric alcohol

Substitution: Various esters, amides, and anhydrides.

Scientific Research Applications

Isovaleric acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: this compound is studied for its role in metabolic disorders such as isovaleric acidemia.

Medicine: Research explores its potential therapeutic effects and its role in metabolic pathways.

Comparison with Similar Compounds

Valeric Acid: A straight-chain carboxylic acid with a similar structure but different properties.

Butyric Acid: Another short-chain fatty acid with a different odor profile and applications.

β-Hydroxy β-Methylbutyric Acid: A metabolite of leucine with distinct biological effects.

Uniqueness: Isovaleric acid is unique due to its branched structure and its role in metabolic disorders such as isovaleric acidemia. Its distinct odor and occurrence in various natural sources also set it apart from other similar compounds .

Biological Activity

Isovaleric acid (IVA), a short-chain fatty acid, plays a significant role in various biological processes and has been studied for its implications in metabolic disorders, particularly isovaleric acidemia (IVA). This article delves into the biological activity of this compound, highlighting its metabolic pathways, therapeutic uses, and case studies that illustrate its effects on human health.

1. Overview of this compound

This compound is a branched-chain fatty acid produced during the metabolism of leucine. It is characterized by its chemical structure, which includes a five-carbon backbone with a methyl group at the second carbon. The compound is primarily known for its role in energy metabolism and as a signaling molecule within various biological systems.

2. Metabolic Pathways

The metabolism of this compound involves several key enzymes, notably isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This reaction is crucial for the proper catabolism of leucine, and deficiencies in IVD can lead to metabolic disorders such as isovaleric acidemia.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function |

|---|---|

| Isovaleryl-CoA Dehydrogenase (IVD) | Converts isovaleryl-CoA to 3-methylcrotonyl-CoA |

| Acyl-CoA Synthetase | Activates fatty acids for metabolism |

| Short-Chain Acyl-CoA Dehydrogenase | Participates in the oxidation of acyl-CoAs |

3. Biological Activity and Therapeutic Implications

This compound exhibits several biological activities that have therapeutic potential:

- Metabolic Regulation : IVA plays a role in regulating energy metabolism by influencing lipid and glucose metabolism. Studies have shown that it can modulate gene expression related to fatty acid metabolism, potentially impacting conditions like obesity and diabetes .

- Bone Health : Recent research indicates that IVA may inhibit osteoclast differentiation, suggesting its potential as a treatment for osteoporosis. In animal models, this compound supplementation showed a reduction in bone resorption markers following ovariectomy .

- Neurological Effects : In cases of isovaleric acidemia, elevated levels of IVA can lead to neurological symptoms due to toxic accumulation. Treatment strategies often include dietary management and supplementation with glycine to mitigate these effects .

Case Study 1: Treatment of Isovaleric Acidemia

A notable case involved a 24-month-old boy diagnosed with IVA who exhibited severe metabolic acidosis. The patient was treated with a protein-restricted diet supplemented with glycine. Following six months of treatment, there was significant improvement in metabolic parameters and overall health, highlighting the importance of dietary management in IVA .

Case Study 2: Osteoporosis Management

In an experimental study involving ovariectomized rats, administration of IVA resulted in decreased osteoclast activity and improved bone density metrics compared to control groups. This suggests that IVA could serve as a novel therapeutic agent for managing osteoporosis .

5. Conclusion

This compound demonstrates diverse biological activities that extend beyond its role as a metabolic intermediate. Its implications in metabolic disorders, bone health, and neurological conditions position it as an important compound for further research. Continued exploration into its mechanisms of action and therapeutic potential could yield significant advancements in clinical applications.

Properties

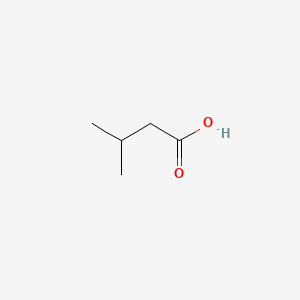

IUPAC Name |

3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029182 | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

70 °C | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931 @ 20 °C/4 °C, 0.923-0.928 | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 25 °C | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

(14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS SHOWED ISOPROPYL GROUP WAS MORE EFFICIENTLY UTILIZED FOR CHOLESTEROL SYNTH THAN CARBOXYL GROUPS, & ALSO MORE EFFICIENTLY UTILIZED THAN FATTY ACID SYNTH. CLEAVAGE OF ACID INTO 2 FRAGMENTS OCCURS BEFORE CHOLESTEROL SYNTH. (14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS APPEARS TO ENHANCE THE INCORPORATION OF CARBON DIOXIDE INTO CHOLESTEROL., All liver mitochondrial preparations were affected by 1.19 mM isovalerate. Isovaleryl CoA is a potent inhibitor of succinate:CoA ligase (SCL) with positive cooperativity and half-maximal inhibition at 273 +/-11 uM isovaleryl CoA. The investigators suggested that inhibition of the citric acid cycle at the SCL step may be a general mechanism of organic acid toxicity to mitochondria. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

503-74-2, 35915-22-1, 92634-50-9 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diisovaleryl adrenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29.3 °C | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isovaleric acidemia is a rare autosomal recessive metabolic disorder characterized by a deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD) [, , , , ]. This enzyme is crucial for the breakdown of the branched-chain amino acid leucine.

ANone: A deficiency in IVD leads to the accumulation of isovaleryl-CoA, a metabolic intermediate in the breakdown of leucine. This buildup further leads to elevated levels of IVA in the blood and urine [, , , , ].

ANone: Isovaleric acidemia presents with varying severity. The acute neonatal form is characterized by poor feeding, vomiting, lethargy, coma, and a distinct "sweaty feet" odor due to the buildup of IVA. The chronic intermittent form may manifest later in life with episodes of vomiting, lethargy, and coma, often triggered by illness or increased protein intake [, , , , ].

ANone: Diagnosis involves detecting elevated levels of IVA and its metabolites, primarily isovalerylglycine (IVG), in blood and urine. Gas chromatography-mass spectrometry (GC/MS) is a common method for this analysis [, , ]. Genetic testing can confirm the diagnosis [].

ANone: Management involves dietary protein restriction, specifically limiting leucine intake. Glycine supplementation is often prescribed to enhance the conversion of IVA to IVG, which is more readily excreted in urine [, , , , , , , ]. Carnitine supplementation has also shown potential benefit [].

ANone: IVA is metabolized via a pathway involving IVD. The enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a key step in leucine catabolism [, , ].

ANone: Research suggests that the isopropyl group of IVA is utilized more efficiently than the carboxyl group for cholesterol synthesis in rats [].

ANone: Studies using radiolabeled isovaleric acid indicate that the this compound residue of urinary isovalthine is not directly derived from administered IVA [, ].

ANone: Studies have shown that infection with the helminth Heligmosomoides polygyrus leads to elevated this compound levels in the mouse small intestine. This elevation is dependent on the gut microbiota and can promote helminth fecundity [].

ANone: Yes, some bacteria can utilize this compound as a carbon source. For example, Clostvidium bifermentans can convert leucine to IVA through enzymatic reactions involving a transaminase and a decarboxylase [].

ANone: IVA contributes to the characteristic "sweaty feet" odor. In human sweat, it is a byproduct of bacterial metabolism of leucine on the skin []. This odor is also a characteristic of some metabolic disorders like isovaleric acidemia.

ANone: Yes, IVA is a significant contributor to odor in swine and dairy facilities []. It is also a key component of foot malodor, produced by bacteria like Staphylococcus species on the skin [].

ANone: The molecular formula of this compound is C5H10O2, and its molecular weight is 102.13 g/mol.

ANone: IVA is used in the production of fruit flavorings, perfumes, and pharmaceuticals [, ]. It serves as an intermediate in the synthesis of various compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.